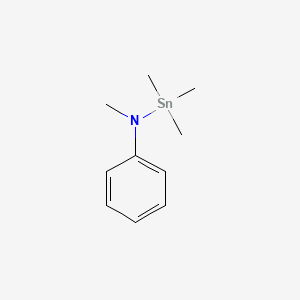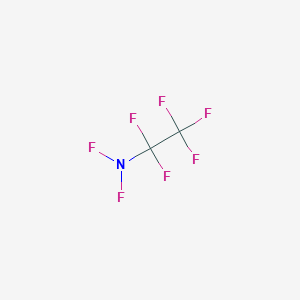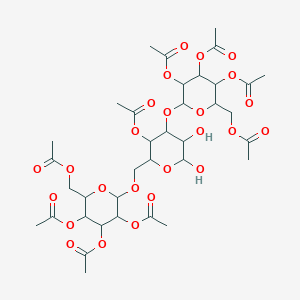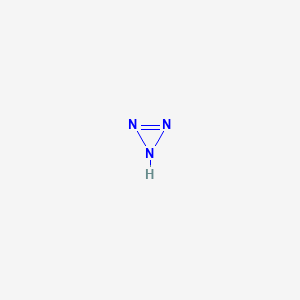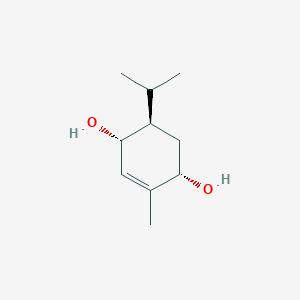
(3r,4r,6s)-3,6-Dihydroxy-1-menthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is a monoterpene compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and a double bond within a cyclohexane ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,6s)-3,6-Dihydroxy-1-menthene typically involves multiple steps starting from readily available precursors. One common method involves the use of (−)-carvone as a starting material. The synthetic route includes steps such as allylation and substrate-directable epoxidation . The overall yield of this synthesis is approximately 35.9%, indicating a relatively efficient process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3r,4r,6s)-3,6-Dihydroxy-1-menthene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(3r,4r,6s)-3,6-Dihydroxy-1-menthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3r,4r,6s)-3,6-Dihydroxy-1-menthene involves its interaction with various molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- (4R, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
- (4S, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Uniqueness
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a double bond within a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3/t8-,9+,10+/m1/s1 |
Clave InChI |
CDEBGVXOFDWUAF-UTLUCORTSA-N |
SMILES isomérico |
CC1=C[C@@H]([C@H](C[C@@H]1O)C(C)C)O |
SMILES canónico |
CC1=CC(C(CC1O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


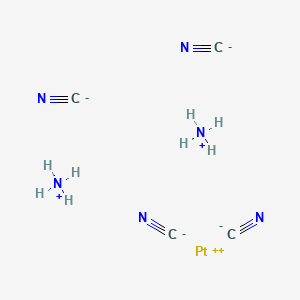

![Cyclohepta[f]indene](/img/structure/B14747578.png)

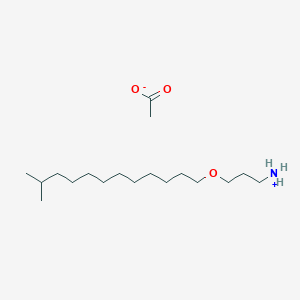
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
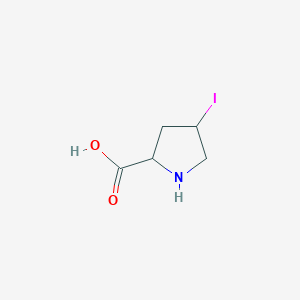
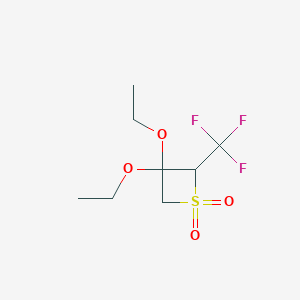
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
